molecular formula C15H14O3 B593787 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-67-9

2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid

Cat. No.: B593787
CAS No.: 1215206-67-9
M. Wt: 242.274
InChI Key: UVARBIBHVOPEJJ-UHFFFAOYSA-N
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Description

2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It is a biphenyl derivative, characterized by the presence of a methoxy group at the 2’ position, a methyl group at the 6’ position, and a carboxylic acid group at the 3 position of the biphenyl structure.

Preparation Methods

The synthesis of 2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial production methods may involve the optimization of reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 2’-hydroxy-6’-methylbiphenyl-3-carboxylic acid, while reduction of the carboxylic acid group yields 2’-methoxy-6’-methylbiphenyl-3-methanol.

Scientific Research Applications

2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:

    2’-Hydroxy-6’-methylbiphenyl-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with other molecules.

    2’-Methoxy-6’-chlorobiphenyl-3-carboxylic acid:

The uniqueness of 2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile building block for various synthetic and research applications.

Properties

IUPAC Name

3-(2-methoxy-6-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-8-13(18-2)14(10)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVARBIBHVOPEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681789
Record name 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-67-9
Record name 2′-Methoxy-6′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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